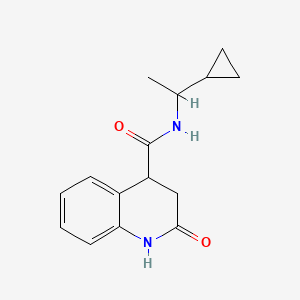
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as FK866 or APO866, is a small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in a wide range of cellular processes. Inhibition of NAMPT by FK866 leads to depletion of cellular NAD+ levels, resulting in decreased energy metabolism and triggering of cell death pathways. FK866 has shown promise as a potential anticancer agent and has been the subject of extensive scientific research.
Mécanisme D'action
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide inhibits NAMPT, an enzyme that catalyzes the rate-limiting step in the biosynthesis of NAD+. NAD+ is an essential cofactor involved in a wide range of cellular processes, including energy metabolism, DNA repair, and cell signaling. Inhibition of NAMPT by 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide leads to depletion of cellular NAD+ levels, resulting in decreased energy metabolism and triggering of cell death pathways. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide-induced NAD+ depletion has been shown to selectively target cancer cells, which are more reliant on NAD+ biosynthesis than normal cells.
Biochemical and Physiological Effects:
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide-induced NAD+ depletion has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis, inhibit tumor growth and metastasis, and sensitize cancer cells to other anticancer treatments. In addition, 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit inflammation and autoimmune responses by suppressing the activity of immune cells. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages as a research tool, including its potent and selective inhibition of NAMPT, its ability to induce cell death in cancer cells, and its potential use in other diseases. However, 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also has limitations, such as its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, including the development of more potent and selective NAMPT inhibitors, the investigation of 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other anticancer treatments, and the exploration of 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in other diseases beyond cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide-induced cell death and to identify biomarkers that can predict response to 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide treatment.
Méthodes De Synthèse
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized through a multi-step process involving the condensation of 2-chloro-3-formylquinoline with N,N-dimethylformamide dimethyl acetal, followed by reduction and cyclization steps. The final product is obtained through purification and crystallization steps.
Applications De Recherche Scientifique
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anticancer activity against a wide range of tumor types. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and sensitize cancer cells to other anticancer treatments. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been investigated for its potential use in other diseases, such as inflammatory and autoimmune disorders.
Propriétés
IUPAC Name |
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-15(2)12(17)9-6-11(16)14-10-5-7(13)3-4-8(9)10/h3-5,9H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCUTKJYWNIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)NC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

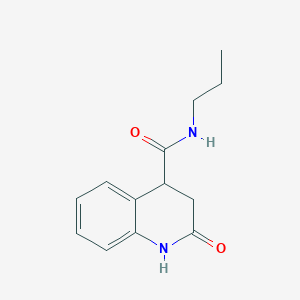

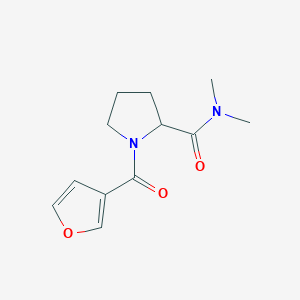
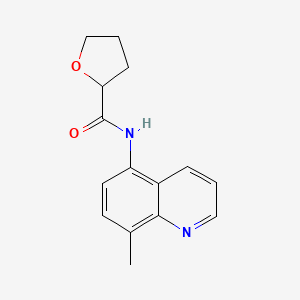
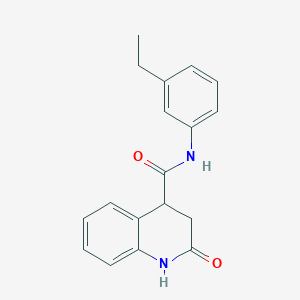
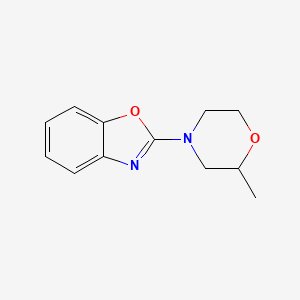
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)




![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
